N,N-Bis(2-hydroxyethyl)decanamide

Description

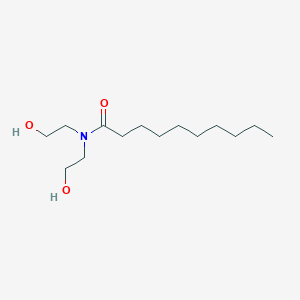

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(18)15(10-12-16)11-13-17/h16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXGKRUSMCVZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042184 | |

| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

136-26-5 | |

| Record name | Capric acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)decan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHH19DQ1DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Characterization of N,N-Bis(2-hydroxyethyl)decanamide: A Comprehensive Physicochemical Guide

Foreword

N,N-Bis(2-hydroxyethyl)decanamide, also known as Capramide DEA, is a non-ionic surfactant that has garnered significant attention across the pharmaceutical, cosmetic, and industrial sectors. Its unique molecular architecture, featuring a lipophilic ten-carbon tail and a hydrophilic diethanolamine headgroup, imparts a versatile range of properties including emulsification, viscosity modification, and foam stabilization. This technical guide provides an in-depth characterization of the physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a critical resource for formulation design and optimization. The subsequent sections will delve into its fundamental properties, analytical characterization methodologies, surface activity, stability profile, and formulation considerations, underpinned by established scientific principles and experimental insights.

Fundamental Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various solvent systems and its interaction with other formulation components.

Molecular Structure and Identity

This compound is a tertiary amide with the chemical formula C₁₄H₂₉NO₃. Its structure consists of a decanoic acid backbone amide-linked to a diethanolamine moiety. This amphiphilic nature is the primary driver of its surface-active properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 136-26-5 |

| Synonyms | Capramide DEA, Capric diethanolamide |

| Molecular Formula | C₁₄H₂₉NO₃ |

| Molecular Weight | 259.38 g/mol |

| Canonical SMILES | CCCCCCCCCC(=O)N(CCO)CCO |

Physical State and Appearance

At ambient temperature, this compound exists as a liquid.[1] Commercial grades typically appear as clear to pale yellow viscous liquids.

Key Thermal and Physical Constants

The thermal and physical properties of this compound are critical for processing and storage. While experimental data for some properties are scarce, reliable estimations and data from analogous compounds provide valuable insights.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Density | ~1.001 g/cm³ | [2] |

| Boiling Point | 417.9 °C at 760 mmHg (estimated) | [3] |

| Flash Point | 206.5 °C (estimated) | [3] |

| Melting Point | Not precisely determined; expected to be low, consistent with its liquid state at room temperature. Fatty acid diethanolamides generally have melting points that can range from being liquid to solid depending on the fatty acid chain length and purity.[4] | - |

| Water Solubility | 497.3 mg/L at 25 °C (estimated) | [5] |

| LogP (o/w) | 3.014 (estimated) | [5] |

Analytical Characterization

Robust analytical methodologies are essential for the quality control, stability testing, and formulation analysis of this compound. This section outlines the principal analytical techniques for its characterization.

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of this compound and its potential impurities.

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. The non-polar C10 alkyl chain provides sufficient retention on C8 or C18 columns.

Experimental Protocol: RP-HPLC Analysis of this compound

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For mass spectrometry detection, a volatile acid like formic acid should be used instead of phosphoric acid.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 205-210 nm is possible due to the amide chromophore.[7] For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (LC-MS) is recommended.[8]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible organic solvent like methanol.

Causality Behind Experimental Choices: The C18 column is selected for its strong hydrophobic interactions with the decanoyl chain of the analyte. A gradient elution is often necessary to ensure good peak shape and resolution from both more polar and less polar impurities. The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

Gas chromatography can be employed for the analysis of fatty acid diethanolamides, but often requires derivatization to increase the volatility and thermal stability of the analyte.[3][9]

Experimental Protocol: GC Analysis of this compound (with Derivatization)

-

Derivatization: Silylation of the hydroxyl groups is a common approach. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[10]

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]

-

Injector and Detector Temperature: Typically set around 250-280 °C.

-

Oven Temperature Program: A temperature gradient is necessary to elute the derivatized amide, for instance, starting at 120°C and ramping up to 280°C.[3]

-

Carrier Gas: Helium or hydrogen.

-

Detection: Flame Ionization Detector (FID) provides a robust response. For structural elucidation, Mass Spectrometry (GC-MS) is invaluable.[10]

Causality Behind Experimental Choices: Derivatization is crucial as the polar hydroxyl groups would otherwise lead to poor peak shape and potential thermal degradation in the GC inlet and column. The temperature program is optimized to ensure separation from other components and maintain peak integrity.

Spectroscopic Techniques

Spectroscopic methods provide critical information about the molecular structure and functional groups of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.

-

¹H NMR: Expected signals would include those from the alkyl chain protons, the methylene protons adjacent to the nitrogen and oxygen atoms of the diethanolamine moiety, and the hydroxyl protons.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the alkyl chain, and the carbons of the diethanolamine group.[1][11]

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[1]

-

O-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ from the alkyl chain.

-

C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹ characteristic of the tertiary amide carbonyl group.

-

C-N Stretch: An absorption in the region of 1200-1300 cm⁻¹.

Surface Activity

The utility of this compound as a surfactant is defined by its behavior at interfaces.

Critical Micelle Concentration (CMC)

Surface Tension

Surfactants lower the surface tension of a liquid. The surface tension of an aqueous solution of this compound will decrease with increasing concentration until the CMC is reached, after which it will remain relatively constant.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is a valuable tool for selecting the appropriate surfactant for a specific application (e.g., oil-in-water vs. water-in-oil emulsifier). The HLB can be calculated using various methods, such as Griffin's method for non-ionic surfactants.[13][14] For the analogous Lauramide DEA (C12), an HLB value of 15 has been reported, indicating it is a strongly hydrophilic surfactant suitable for oil-in-water emulsions.[12] Given the shorter alkyl chain of Capramide DEA, its HLB value is expected to be in a similar, hydrophilic range.

Experimental Protocol: Determination of HLB by Saponification Method

-

Accurately weigh about 1 gram of the this compound into a round-bottom flask.

-

Add 30 mL of 0.5N alcoholic potassium hydroxide.

-

Reflux the mixture on a boiling water bath for approximately 1 hour.

-

Perform a blank experiment under the same conditions without the sample.

-

Cool the reaction mixtures to room temperature and titrate with standardized 0.5N hydrochloric acid using phenolphthalein as an indicator.

-

Calculate the saponification value and subsequently the HLB using the appropriate formula.[13]

Stability Profile

The stability of this compound under various conditions is a critical consideration for formulation development and shelf-life determination.

pH Stability

Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The hydrolysis of this compound would yield decanoic acid and diethanolamine. Therefore, formulations should ideally be maintained within a pH range that minimizes this degradation pathway.

Thermal Stability

Fatty acid diethanolamides can undergo thermal degradation at high temperatures. Decomposition products may include various smaller molecules resulting from the cleavage of the alkyl chain and the diethanolamine moiety.[6][15] The presence of oxygen can accelerate degradation.[16]

Formulation and Application Insights

This compound is a versatile ingredient in a wide array of products due to its favorable physicochemical properties.

Role in Emulsions

With an expected high HLB value, this compound is an effective oil-in-water (O/W) emulsifier. It is often used in combination with other surfactants to achieve optimal emulsion stability and sensory characteristics.[17][18]

Viscosity Modification

In aqueous solutions, this compound can significantly increase viscosity, making it a valuable thickening agent in products like shampoos, body washes, and liquid soaps.[17] The viscosity of non-ionic surfactant solutions can exhibit complex behavior with changes in temperature, sometimes increasing with temperature due to changes in micellar structure and hydration.[19][20]

Interaction with Polymers

In formulations containing both polymers and surfactants, interactions can occur that modify the rheological properties and stability of the system. Non-ionic surfactants like this compound can interact with polymers through hydrophobic associations.[21]

Diagram of Experimental Workflow for Characterizing this compound

Caption: Workflow for the comprehensive characterization of this compound.

Safety Considerations

This compound is generally considered safe for use in cosmetic and personal care products when formulated to be non-irritating.[1] However, as with all diethanolamides, it is important to control the levels of free diethanolamine, which can be a precursor to the formation of N-nitrosodiethanolamine (NDELA), a potential carcinogen.[9][22] Therefore, these ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed.[1]

Conclusion

This compound is a multifunctional non-ionic surfactant with a well-defined chemical structure and a range of valuable physicochemical properties. Its utility as an emulsifier, thickener, and foam booster is rooted in its amphiphilic nature and surface activity. This guide has provided a comprehensive overview of its key characteristics and the analytical methodologies required for its thorough evaluation. While some experimental data for this specific molecule are not extensively published, a combination of theoretical principles, data from analogous compounds, and established analytical protocols provides a robust framework for its successful application in research and product development.

References

-

PubChem. This compound. [Link]

- Kothencz, R., Nagy, R., & Bartha, L. (2013). Determination of HLB values of some nonionic surfactants and their mixtures. Studia Universitatis Babes-Bolyai Chemia, 58(3), 449-456.

- Constantin, D., Freyssingeas, E., Palierne, J. F., & Oswald, P. (2003).

- Zhao, G., Khin, C. C., Chen, S. B., & Chen, B. H. (2005). Nonionic surfactant and temperature effects on the viscosity of hydrophobically modified hydroxyethyl cellulose solutions. The Journal of Physical Chemistry B, 109(29), 14198–14204.

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]

- Patel, D. A., & Patel, V. S. (2018). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4.

- Sammalkorpi, M., & Zangi, R. (2017). Adsorption and desorption behavior of ionic and nonionic surfactants on polymer surfaces.

- Effects of Temperature on the Viscosity of Nonionic Micellar Solution in the Presence of Salts. (n.d.). China Surfactant Detergent & Cosmetics.

- Determination of Surfactant Solution Viscosities with a Rotational Viscometer. (n.d.). New Jersey Institute of Technology.

- Zapolski, R., & Musiał, W. (2021). The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms. Molecules, 26(16), 4991.

-

PubChem. (n.d.). This compound. [Link]

- Ashraf-Khorassani, M., & Taylor, L. T. (1998). Determination of diethanolamine and N-nitrosodiethanolamine in fatty acid diethanolamides.

-

The Royal Society of Chemistry. (2013). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Cyberlipid. (n.d.). Fatty acid amides. [Link]

- Diethanolamide derivatives as a potential enhanced oil recovery agent from indonesian castor oil and used frying oil: isol

- Hochegger, R., & Mittelbach, M. (2012). Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. Food chemistry, 135(2), 522–527.

- Synthesis and characterization of n-acyl alkanolamide surfactant from fatty acids and alcohol amines using sodium methoxide cata. (n.d.). ARPN Journal of Engineering and Applied Sciences.

- Yazan, Y., & Sezer, A. D. (2011). Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments. AAPS PharmSciTech, 12(4), 1105–1115.

- de Ávila, I., & de L. P. da Costa, M. (2015). Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA). Journal of Thermal Analysis and Calorimetry, 122(2), 739–746.

- Gáplovský, A., & Leško, J. (1999). Thermal decomposition of metallic diethanoldithiocarbamate complexes. Thermochimica Acta, 333(2-3), 135–142.

- Amides, Fatty Acid. (2012). In Kirk-Othmer Encyclopedia of Chemical Technology.

-

MySkinRecipes. (n.d.). This compound. [Link]

- Gao, H., et al. (2013). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. Energy Procedia, 37, 1753-1760.

-

Science.gov. (n.d.). nonionic surfactant formulation: Topics. [Link]

- Lee, C. S., & Ahmad, S. (2010). Characterization of Epoxidized and Non-Epoxidized Fatty Diethanolamides by High Performance Liquid Chromatography and Gas Chromatography. American Journal of Applied Sciences, 7(7), 964-969.

- Formation and stability of nano-emulsions in mixed nonionic surfactant systems. (2001). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 180(1-2), 183-188.

- Ju, Y., & T. castaneum. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543.

- Goff, G. S., & Rochelle, G. T. (2011). Degradation of aqueous methyldiethanolamine by temperature and oxygen Cycling. Energy Procedia, 4, 332-339.

-

Tara Lee. (2020, November 13). What are Surfactants? - Formulating for Beginners [Video]. YouTube. [Link]

-

iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). [Link]

-

The Good Scents Company. (n.d.). capramide DEA. [Link]

-

Spectroscopy Online. (2023, April 11). University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. [Link]

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide. [Link]

-

Ataman Kimya. (n.d.). FATTY ACID DIETHANOLAMIDE. [Link]

-

National Center for Biotechnology Information. (2006). COCONUT OIL DIETHANOLAMINE CONDENSATE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

-

AOCS. (n.d.). Fatty Acid Analysis by HPLC. [Link]

-

Silver Fern Chemical. (n.d.). Dimethylamide of C8C10 fatty acid. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

-

AOCS. (n.d.). Fatty Acid Analysis by HPLC. [Link]

-

Shodex. (n.d.). Solubility of Saturated Fatty Acids. [Link]

- Lee, C. S., Ooi, T. L., Chuah, C. H., & Ahmad, S. (2007). Synthesis of Palm Oil-Based Diethanolamides. Journal of the American Oil Chemists' Society, 84(9), 821–827.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0177591). [Link]

Sources

- 1. This compound | C14H29NO3 | CID 61081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. scispace.com [scispace.com]

- 4. COCONUT OIL DIETHANOLAMINE CONDENSATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. N,N'-Bis(2-hydroxyethyl)oxamide | C6H12N2O4 | CID 74638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of diethanolamine and N-nitrosodiethanolamine in fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thescipub.com [thescipub.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0177591) [np-mrd.org]

- 12. scispace.com [scispace.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. leapchem.com [leapchem.com]

- 18. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Nonionic surfactant and temperature effects on the viscosity of hydrophobically modified hydroxyethyl cellulose solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Unveiling the Molecular Mechanism of N,N-Bis(2-hydroxyethyl)decanamide as a Non-Ionic Surfactant

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)decanamide is a non-ionic surfactant belonging to the fatty acid diethanolamide class, valued for its roles as an emulsifier, foam stabilizer, and viscosity modifier in complex formulations.[1][2] This technical guide elucidates the fundamental mechanism of action of this amphiphilic molecule. We will dissect its molecular architecture, explore its behavior at interfaces, detail the thermodynamics of micellization, and provide field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to effectively leverage this surfactant's properties in formulation science.

Introduction: The Role of Non-Ionic Surfactants in Advanced Formulations

Non-ionic surfactants are indispensable tools in pharmaceutical and industrial sciences. Lacking a net electrical charge, they are generally less sensitive to pH changes and electrolyte concentrations than their ionic counterparts, offering broad compatibility with other ingredients.[3] Their utility stems from their amphiphilic nature—possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[4] This dual character enables them to manipulate the interactions between immiscible phases, making them critical for creating stable emulsions, solubilizing poorly soluble active ingredients, and controlling the rheological properties of a formulation.[5]

This compound, also known as Capramide DEA, is a member of the diethanolamide family.[6][7] These surfactants are synthesized from the condensation of diethanolamine with fatty acids.[1][8] The specific properties of this compound are dictated by its ten-carbon alkyl chain, which provides a precise balance of hydrophobicity for various applications.[9]

Core Mechanism of Action

The efficacy of this compound as a surfactant is not a singular effect but a cascade of physicochemical events driven by its molecular structure.

Molecular Architecture: The Amphiphilic Engine

The foundation of its function lies in its distinct molecular regions:[9]

-

Hydrophobic Tail: A ten-carbon alkyl chain (the decanoyl group) derived from capric acid. This non-polar chain is repelled by water and seeks to associate with other non-polar molecules, such as oils, or to remove itself from the aqueous environment.[9]

-

Hydrophilic Head: The N,N-Bis(2-hydroxyethyl)amide group. This polar head contains two hydroxyl (-OH) groups and a tertiary amide linkage, which are capable of forming hydrogen bonds with water molecules.[1] The presence of two hydroxyl groups significantly enhances its hydrophilicity.[9]

This inherent duality forces the molecule to adopt specific orientations at interfaces to satisfy the energetic preferences of both its tail and head groups.

Caption: Molecular structure of this compound.

Interfacial Adsorption and Surface Tension Reduction

When introduced into an aqueous system, this compound molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. They orient themselves with their hydrophobic tails directed away from the water (into the air or oil phase) and their hydrophilic heads remaining in the aqueous phase.[4]

This alignment disrupts the cohesive hydrogen-bonding network of water molecules at the surface. The energy required to expand the surface is thereby lowered, a phenomenon measured as a reduction in surface tension (at an air-water interface) or interfacial tension (at an oil-water interface).[10][11] This is the primary mechanism behind its function as a wetting agent and emulsifier, allowing oil and water to mix and form stable emulsions.[12]

Micellization and the Critical Micelle Concentration (CMC)

As the concentration of the surfactant in the bulk aqueous phase increases, the interface becomes saturated. Beyond this point, a phenomenon known as micellization occurs.[13] To minimize the unfavorable contact between their hydrophobic tails and water, the surfactant monomers self-assemble into spherical aggregates called micelles .[4]

In these structures, the hydrophobic tails are sequestered in the core, creating an oil-like microenvironment, while the hydrophilic heads form an outer shell, maintaining favorable contact with the surrounding water. The specific concentration at which this self-assembly begins is a crucial parameter known as the Critical Micelle Concentration (CMC) .[13][14]

-

Below CMC: Surfactant exists primarily as monomers, leading to a sharp decrease in surface tension with increasing concentration.[4]

-

At and Above CMC: The surface is saturated, and additional surfactant molecules form micelles. The surface tension remains relatively constant beyond this point.[4][13]

A lower CMC value indicates a more efficient surfactant, as less material is needed to achieve micellization and its associated effects, such as solubilizing hydrophobic substances within the micellar core.[15]

Caption: Monomers self-assemble into micelles above the CMC.

Functional Properties Derived from the Core Mechanism

The fundamental actions of interfacial adsorption and micellization give rise to several key functional properties utilized in formulations.

-

Emulsification: By reducing interfacial tension and forming a stabilizing film around dispersed oil droplets, this compound prevents them from coalescing, leading to a stable oil-in-water emulsion.[16]

-

Foam Boosting & Stabilization: In aqueous solutions, the surfactant molecules align at the air-water interface of bubbles. This action lowers the surface tension of the liquid film, making it more elastic and resistant to rupture, thus creating a richer and more stable foam.[17]

-

Viscosity Enhancement: Through intermolecular hydrogen bonding interactions between the diethanolamide head groups, these surfactants can form a network structure in aqueous systems, leading to an increase in viscosity.[1] This is a crucial attribute for achieving the desired texture and consistency in products like creams and lotions.[16]

Physicochemical Data and Comparative Analysis

While specific experimental CMC values for this compound (C10) are not widely published, we can analyze its properties in the context of its diethanolamide analogues. The length of the hydrophobic alkyl chain is a critical determinant of surfactant properties.[18]

| Property | This compound (C10) | N,N-Bis(2-hydroxyethyl)dodecanamide (C12) |

| CAS Number | 136-26-5[6] | 120-40-1[19] |

| Molecular Formula | C₁₄H₂₉NO₃[7] | C₁₆H₃₃NO₃[19] |

| Molecular Weight | 259.39 g/mol [6] | 287.44 g/mol [19] |

| Density | ~1.001 g/cm³[2] | - |

| LogP (XLogP3) | 2.4[6] | - |

| Function | Emulsifier, Foam Booster, Viscosity Controller[2][7] | Emulsifier, Foam Stabilizer, Thickener |

Insight: Generally, for a homologous series of surfactants, increasing the alkyl chain length (from C10 to C12) leads to a lower CMC, as the greater hydrophobicity provides a stronger driving force for micellization.[15][18] Therefore, the CMC of the C10 decanamide is expected to be slightly higher than that of its C12 dodecanamide (lauramide) counterpart.

Experimental Protocols for Characterization

To validate the performance of this compound in a formulation, its fundamental surfactant properties must be quantified.

Workflow: Determination of Critical Micelle Concentration (CMC)

The most common method for determining the CMC of a non-ionic surfactant is through surface tension measurement as a function of concentration.[15]

Caption: Workflow for determining CMC via surface tensiometry.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM). Create a series of at least 15-20 dilutions from this stock, spanning a wide concentration range both below and above the expected CMC.

-

Instrumentation: Use a calibrated force tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Ensure the measurement probe is impeccably clean (e.g., by flame-annealing a platinum ring) to prevent erroneous readings.

-

Measurement: For each dilution, starting from the most dilute to minimize contamination, measure the equilibrium surface tension. Allow the reading to stabilize before recording the value. Maintain a constant temperature throughout the experiment, as CMC is temperature-dependent.[13]

-

Data Analysis: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[15]

-

CMC Determination: The resulting graph will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[4] This is the point where the surface becomes saturated and micelles begin to form.

Conclusion

The mechanism of action of this compound is a direct consequence of its amphiphilic molecular structure. Its ability to spontaneously adsorb at interfaces, reduce surface tension, and self-assemble into micelles above a critical concentration underpins its utility as a versatile emulsifier, foam stabilizer, and rheology modifier. For formulation scientists, a thorough understanding of these principles and the quantification of key parameters like the CMC are essential for harnessing its full potential in the rational design of stable and effective drug delivery systems and other advanced products.

References

- Diethanolamide - Grokipedia.

- This compound - LookChem.

- Coconut Diethanolamide | Multipurpose Nonionic Surfactant - STPP Group.

- This compound - MySkinRecipes.

- N,N-Bis(2-hydroxyethyl)

- This compound | C14H29NO3 | CID 61081 - PubChem.

- Cocamide Diethanolamide: Your Essential Surfactant Solution.

- This compound|CAS 136-26-5 - Benchchem.

- N,N-Bis(2-hydroxyethyl)octanamide - MySkinRecipes.

- N,N-Bis(2-hydroxyethyl)hexadecanamide | C20H41NO3 | CID 82046 - PubChem.

- Coconut diethanolamide: Uses and Safety - ChemicalBook.

- The properties and uses of commonly used nonionic surfactants. - Junxin Chem.

- N,N-bis-(2-Hydroxyethyl)

- N,N-Bis(2-hydroxyethyl)dodecanamide | 120-40-1 | FB144319 - Biosynth.

- N,N-Bis(2-hydroxyethyl)

- Critical micelle concentr

- SYNTHESIS OF NOVEL SURFACTANTS FROM BIOMASS DERIVABLE STARTING MATERIALS AND ANALYSIS OF THEIR PROPERTIES.

- The Interfacial Tension of Nanoscopic Oil Droplets in Water Is Hardly Affected by SDS Surfactant - EPFL.

- Surface tension reduction in water based systems - Google P

- Mixed Micellization and Spectroscopic Studies of Anti-Allergic Drug and Non-Ionic Surfactant in the Presence of Ionic Liquid - PMC - NIH.

- Critical Micelle Concentration (CMC) Lookup Table - Surfactant - Alfa Chemistry.

- Critical micelle concentr

- Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide - NIH.

- Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC - NIH.

- A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Altern

- Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - MDPI.

- Interfacial behavior of n-decane bound to weakly hydrated silica gel and nanosilica over a broad temper

- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - NIH.

- Introduction to Common Non-ionic Surfactants - Guangdong Huana Chemistry Co., Ltd..

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound [myskinrecipes.com]

- 3. Introduction to Common Non-ionic Surfactants - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 4. cdn2.hubspot.net [cdn2.hubspot.net]

- 5. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C14H29NO3 | CID 61081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Coconut diethanolamide: Uses and Safety_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. epfl.ch [epfl.ch]

- 11. EP0916393B1 - Surface tension reduction in water based systems - Google Patents [patents.google.com]

- 12. N,N-Bis(2-hydroxyethyl)octanamide [myskinrecipes.com]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Coconut Diethanolamide | Multipurpose Nonionic Surfactant [stppgroup.com]

- 17. nbinno.com [nbinno.com]

- 18. Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biosynth.com [biosynth.com]

Solubility Profile of N,N-Bis(2-hydroxyethyl)decanamide in Common Organic Solvents: A Theoretical and Methodological Guide

An In-depth Technical Guide

Abstract: N,N-Bis(2-hydroxyethyl)decanamide is a non-ionic surfactant with significant applications in the pharmaceutical and cosmetic industries.[1][2] Its performance in various formulations is intrinsically linked to its solubility in a diverse range of organic solvents. This technical guide provides a comprehensive analysis of the theoretical solubility profile of this compound based on its molecular structure and the principles of intermolecular forces. In the absence of extensive publicly available quantitative data, this document serves as a foundational resource for researchers, scientists, and drug development professionals by presenting a detailed, field-proven experimental protocol for determining its thermodynamic solubility.

Understanding the Molecular Architecture of this compound

The solubility behavior of a compound is dictated by its molecular structure. This compound (C₁₄H₂₉NO₃, Molar Mass: 259.389 g/mol ) is an amphiphilic molecule, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part.[2][3]

-

Hydrophobic Tail: The molecule features a ten-carbon alkyl chain (decanoyl group), which is nonpolar and lipophilic. This long hydrocarbon tail favors interactions with nonpolar solvents through London dispersion forces.[4]

-

Hydrophilic Head: The head of the molecule consists of a tertiary amide group and two hydroxyl (-OH) groups. This region is highly polar.

-

The two hydroxyl groups can act as hydrogen bond donors , a powerful intermolecular force.[4][5]

-

The oxygen atom of the carbonyl group and the nitrogen atom of the amide, along with the oxygen atoms of the hydroxyl groups, can all act as hydrogen bond acceptors .[5]

-

The polar nature of these functional groups allows for strong dipole-dipole interactions.[4][6]

-

This dual nature predicts a complex solubility profile, where the molecule will exhibit varying degrees of solubility across the spectrum of organic solvents based on the principle of "like dissolves like."[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₉NO₃ | [1] |

| Molecular Weight | 259.389 g/mol | [5] |

| Density | 1.001 g/cm³ | [1][5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| logP (Octanol-Water) | 1.94 - 2.4 | [5] |

| Physical Form | Liquid | [3] |

Theoretical Solubility Profile: A Predictive Analysis

Based on the molecular structure and the properties of common organic solvents, we can predict the general solubility behavior of this compound. Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding.[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] Due to the presence of two hydroxyl groups and an amide group, this compound is expected to be highly soluble in short-chain alcohols like methanol and ethanol. The strong hydrogen bonding between the solute and solvent molecules will effectively overcome the nonpolar interactions of the decyl chain. While it has hydrophilic character, its solubility in water is expected to be limited due to the long hydrophobic tail.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[8] this compound is predicted to have good to moderate solubility in these solvents. The polar head group will interact favorably with the polar aprotic solvent molecules through dipole-dipole interactions and by accepting hydrogen bonds from the solute's hydroxyl groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents have a low dielectric constant and minimal dipole moment.[6][7] The primary intermolecular forces are weak London dispersion forces.[4] The long, nonpolar decyl chain of this compound will interact favorably with these solvents. However, the highly polar head group will be poorly solvated, leading to an expectation of low to moderate solubility . The energy required to break the strong hydrogen bonds between the solute molecules may not be compensated by the weak interactions with the nonpolar solvent.

The interplay of these interactions is visualized below.

Caption: Predicted intermolecular interactions and resulting solubility.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method is universally recognized as the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10] This method involves allowing an excess amount of the solid solute to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in the supernatant.

3.1. Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute. This is critical for applications in pharmaceutical formulations and manufacturing, where kinetic solubility (often measured in high-throughput screening) can be misleading and lead to precipitation issues over time.[11][12]

3.2. Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of clear glass vials with screw caps. A typical starting point is 50-100 mg of solute.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. Prepare one vial for each solvent to be tested.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath or on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant, moderate speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but 72 hours is recommended to ensure equilibrium is fully established, especially for viscous solvents or compounds that form gels.[11]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, withdraw an aliquot of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., a 0.45 µm PTFE filter). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Ideal for providing specificity and accuracy. A calibration curve must be generated using standard solutions of known concentrations.

-

Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.

-

Gravimetric Analysis: A simple, though less sensitive, method. A known volume of the filtered supernatant is transferred to a pre-weighed dish, the solvent is evaporated under controlled conditions, and the dish is re-weighed. The mass difference corresponds to the dissolved solute.

-

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Express the solubility in standard units, such as mg/mL or g/100mL.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility and to report the mean solubility with the standard deviation.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion for Researchers

References

- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. (Source derived from general knowledge of the shake-flask method as described in multiple search results)

-

LookChem. This compound. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. [Link]

- Singh, S. A review of methods for solubility determination in biopharmaceutical drug characterization. (General concept of shake-flask as gold standard).

- Vertex AI Search result on "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies". (No direct link available).

- Vertex AI Search result on "Polarity and Solubility of Organic Compounds". (No direct link available).

- Vertex AI Search result on "this compound | CAS 136-26-5 - Benchchem". (No direct link available).

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C14H29NO3 | CID 61081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lookchem.com [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N,N-Bis(2-hydroxyethyl)decanamide

Introduction

N,N-Bis(2-hydroxyethyl)decanamide (CAS: 136-26-5), also known as Capramide DEA, is a non-ionic surfactant widely utilized in the cosmetics and personal care industry for its emulsifying, foam-boosting, and viscosity-controlling properties.[1] Its molecular structure, featuring a polar diethanolamide head group and a nonpolar ten-carbon acyl chain, dictates its amphiphilic behavior. For researchers, scientists, and professionals in drug development and formulation science, a thorough understanding of its molecular structure is paramount for quality control, stability testing, and the development of novel applications.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. We will delve into the theoretical underpinnings of expected spectral data, propose detailed fragmentation pathways, and provide field-proven experimental protocols to empower researchers in their analytical endeavors.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of key functional groups and the overall molecular mass.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the decanoyl chain and the diethanolamine moiety.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent is critical; CDCl₃ is suitable for general structure, while CD₃OD is useful for exchanging the hydroxyl protons, causing their signal to disappear, which aids in peak assignment.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Expected ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the amide carbonyl and nitrogen atom will cause adjacent protons to appear at a higher chemical shift (downfield).

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Terminal methyl) | ~0.88 | Triplet (t) | 3H | Located at the end of the aliphatic chain, shielded. |

| -(CH₂)₇- (Methylene chain) | ~1.20-1.35 | Multiplet (m) | 14H | Overlapping signals from the bulk of the fatty acid chain. |

| -CH₂-C=O (Methylene alpha to carbonyl) | ~2.30 | Triplet (t) | 2H | Deshielded by the adjacent carbonyl group. |

| -N-CH₂- (Methylene on nitrogen) | ~3.50 | Triplet (t) | 4H | Deshielded by the electronegative nitrogen atom. |

| -CH₂-OH (Methylene on hydroxyl) | ~3.75 | Triplet (t) | 4H | Deshielded by the electronegative oxygen atom. |

| -OH (Hydroxyl) | Variable (e.g., 2.5-4.5) | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent; broad due to hydrogen bonding. |

Expected ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a series of singlets, each corresponding to a unique carbon atom. The carbonyl carbon is the most deshielded, appearing significantly downfield.

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -CH₃ | ~14 | Most shielded carbon at the end of the alkyl chain. |

| -(CH₂)₇- | ~22-32 | A cluster of peaks for the internal methylene groups of the long chain. |

| -CH₂-C=O | ~36 | Alpha-carbon to the carbonyl group, slightly deshielded. |

| -N-CH₂- | ~50 | Deshielded by the adjacent nitrogen atom. |

| -CH₂-OH | ~61 | Deshielded by the adjacent hydroxyl group. |

| -C=O | ~175 | Carbonyl carbon, highly deshielded due to the double bond to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, IR analysis confirms the presence of the hydroxyl (-OH), amide (C=O), and alkane (C-H) functionalities.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, the simplest method is to acquire the spectrum as a neat thin film.

-

Method: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

-

Expected IR Spectrum and Interpretation

The IR spectrum will be dominated by a few very characteristic absorption bands that serve as a fingerprint for the key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity/Shape |

| 3500 - 3200 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |

| 3000 - 2850 | C-H stretch | Alkane (CH₂, CH₃) | Strong, Sharp |

| 1650 - 1620 | C=O stretch | Tertiary Amide | Strong, Sharp |

| 1470 - 1450 | C-H bend | Alkane (CH₂) | Medium |

| 1200 - 1000 | C-N stretch & C-O stretch | Amine & Alcohol | Medium to Strong |

The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding between the hydroxyl groups. The position of the amide carbonyl (C=O) stretch below 1650 cm⁻¹ is characteristic of a tertiary amide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns. For this compound, with a molecular weight of 259.38 g/mol , the mass spectrum reveals characteristic cleavage patterns.[1]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatography (GC):

-

Inject 1 µL of the sample solution into the GC.

-

Use a nonpolar capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program, for instance, starting at 100°C and ramping to 280°C at 10°C/min, to ensure elution.

-

-

Mass Spectrometry (MS):

-

The standard EI energy is 70 eV.

-

Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.

-

Expected Mass Spectrum and Fragmentation Analysis

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 259. This molecular ion is often of low abundance and may not be observed. The fragmentation is dominated by cleavage alpha to the nitrogen atom and the carbonyl group, leading to highly stable resonance-stabilized fragments.

A key fragment consistently observed for fatty acid diethanolamides is found at m/z 114 .[1][2] This highly abundant fragment is a result of alpha-cleavage, specifically the breaking of the bond between the carbonyl carbon and the adjacent methylene group.

Caption: Key fragmentation pathway leading to the characteristic m/z 114 ion.

Table of Predicted Mass Fragments:

| m/z | Proposed Ion Structure | Formation Mechanism |

| 259 | [C₁₄H₂₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [CH₃(CH₂)₈C=O]⁺ | Acylium ion from cleavage of the C-N bond. |

| 114 | [CH₂=N⁺(CH₂CH₂OH)₂] | Resonance-stabilized ion from alpha-cleavage of the Cα-Cβ bond of the acyl chain. This is the diagnostic base peak. |

| 105 | [N(CH₂CH₂OH)₂]⁺ | Diethanolamine cation. |

| 86 | [CH₂=N⁺H(CH₂CH₂OH)] | Result of McLafferty rearrangement and subsequent cleavage. |

| 74 | [N⁺H(CH₂CH₂OH)] | Further fragmentation. |

The presence of the intense peak at m/z 114 is a definitive marker for the N,N-bis(2-hydroxyethyl)amide substructure, making MS a powerful tool for confirming the identity of this class of compounds.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy maps the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of critical hydroxyl and amide functional groups, and mass spectrometry provides the molecular weight while revealing characteristic fragmentation patterns, most notably the diagnostic ion at m/z 114. The protocols and interpretive guides provided herein are designed to equip researchers with the necessary tools to confidently characterize this important surfactant, ensuring its quality and efficacy in various scientific and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-bis(2-hydroxyethyl)octanamide. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of N,N-Bis(2-hydroxyethyl)decanamide in Aqueous Solutions

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical micelle concentration (CMC) of N,N-Bis(2-hydroxyethyl)decanamide (Capramide DEA). As a nonionic surfactant of significant interest in cosmetic and pharmaceutical formulations, understanding its self-assembly behavior in aqueous solutions is paramount for optimizing product efficacy, stability, and performance. This document elucidates the fundamental principles of micellization, details the key factors influencing the CMC of this surfactant, and presents robust, step-by-step experimental protocols for its accurate determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for the characterization and application of this compound.

Introduction to this compound

This compound, also known by the INCI name Capramide DEA, is a nonionic surfactant belonging to the fatty acid diethanolamide family.[1] It is synthesized from the condensation of decanoic acid (a ten-carbon fatty acid) and diethanolamine.[2] Its molecular structure consists of a hydrophobic 10-carbon alkyl tail and a hydrophilic headgroup containing two hydroxyl moieties, rendering it amphiphilic.

This amphiphilic nature drives its utility as a foam booster, viscosity enhancer, and emulsifying agent in a wide array of applications, from personal care products like shampoos to industrial formulations.[1][3] In the pharmaceutical industry, such surfactants are critical for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), enhancing drug delivery and bioavailability.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 136-26-5[4]

-

Molecular Formula: C₁₄H₂₉NO₃[5]

-

Molecular Weight: 259.38 g/mol [5]

The Principle of Micellization and Critical Micelle Concentration (CMC)

In an aqueous solution, surfactant monomers like this compound initially adsorb at the air-water interface, aligning their hydrophobic tails away from the water, which leads to a reduction in the solution's surface tension. As the surfactant concentration increases, the interface becomes saturated. Beyond a specific concentration—the Critical Micelle Concentration (CMC)—it becomes energetically more favorable for the monomers to self-assemble into spherical aggregates known as micelles.[6]

Within a micelle, the hydrophobic tails form a non-polar core, effectively shielded from the aqueous environment, while the hydrophilic headgroups form the outer corona, remaining in contact with water. This process is fundamental to the surfactant's function, as the hydrophobic core can encapsulate non-polar substances (like oils or hydrophobic drugs), a phenomenon crucial for detergency and drug formulation.[6] The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value suggests that less surfactant is needed to initiate micellization and achieve desired effects like solubilization.

Caption: Logical flow of surfactant aggregation in an aqueous solution.

Factors Influencing the CMC of this compound

The CMC is not an immutable constant but is influenced by both the molecular structure of the surfactant and the conditions of the aqueous medium.

-

Molecular Structure:

-

Hydrophobic Chain Length: The CMC of fatty acid diethanolamides decreases as the length of the alkyl chain increases. A study on related compounds showed that lauroyl diethanolamide (C12) has a CMC of 0.63 mM, while decanoyl diethanolamide (C10) has a higher CMC of 1.10 mM.[2] This is because a longer hydrophobic chain results in lower water solubility, favoring aggregation into micelles at a lower concentration.

-

Hydrophilic Headgroup: The bulky and polar bis(2-hydroxyethyl)amine headgroup enhances water solubility. The two hydroxyl groups can form hydrogen bonds with water, which generally increases the CMC compared to less hydrophilic nonionic surfactants.

-

-

Temperature: For many nonionic surfactants, the CMC typically decreases as temperature increases up to a certain point (the cloud point). This is attributed to the dehydration of the hydrophilic headgroups, which reduces their solubility and promotes micellization.

-

Presence of Additives:

-

Electrolytes: The CMC of nonionic surfactants like this compound is only minimally affected by the addition of salts, a distinct advantage over ionic surfactants.

-

Organic Molecules: The addition of alcohols can decrease the CMC by reducing the polarity of the solvent and partitioning into the micelle, which stabilizes the structure.

-

Caption: Key factors that modulate the Critical Micelle Concentration.

Experimental Determination of CMC

The CMC is determined by monitoring a physicochemical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. Several robust methods are available.

Surface Tensiometry

Principle: This is the most direct and common method. The surface tension of the solution decreases as the concentration of the surfactant increases. Once the CMC is reached and micelles form, the concentration of free monomers in the bulk solution remains relatively constant, causing the surface tension to plateau.[6] The CMC is the concentration at the inflection point of the surface tension versus log-concentration plot.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity deionized water.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range expected to bracket the CMC (e.g., from 0.01 mM to 20 mM).

-

Tensiometer Calibration: Calibrate a surface tensiometer (using the Wilhelmy plate or Du Noüy ring method) with deionized water at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated to minimize contamination. Allow the reading to stabilize for each measurement.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The CMC is determined from the intersection point of the regression lines of these two regions.[6]

Caption: Workflow for CMC determination using surface tensiometry.

Fluorescence Probe Spectroscopy

Principle: This sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene. In a polar environment like water, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, pyrene preferentially partitions into the non-polar micellar core. This change in the probe's microenvironment causes a distinct shift in its fluorescence spectrum.[7] Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to solvent polarity and decreases significantly upon micellization.

Experimental Protocol:

-

Probe-Stock Solution: Prepare a stock solution of the surfactant in deionized water containing a fixed, low concentration of pyrene (e.g., 1-2 µM). Ensure the pyrene is fully dissolved.

-

Serial Dilutions: Prepare a series of dilutions of the surfactant-pyrene solution.

-

Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at an appropriate wavelength for pyrene (e.g., 334 nm) and record the emission spectrum.

-

Data Analysis: Calculate the intensity ratio I₁/I₃ (e.g., at ~373 nm and ~384 nm, respectively) for each sample. Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The resulting sigmoidal curve will show a sharp drop; the CMC is determined from the inflection point of this curve.[6]

Data Presentation and Expected Results

While the precise CMC for this compound must be determined experimentally, data from homologous surfactants provide an expected range. A study reported the CMC of this compound (decanoyl diethanolamide) to be 1.10 mM in deionized water.[2] This value serves as an excellent reference point for experimental design.

Below is an illustrative table summarizing expected quantitative data from the described methods.

| Property Measured | Method | Concentration Range (mM) | Key Observation | Expected CMC (mM) |

| Surface Tension (mN/m) | Surface Tensiometry | 0.01 - 20 | Plateau in surface tension | ~1.1 |

| I₁/I₃ Fluorescence Ratio | Fluorescence Spectroscopy | 0.01 - 20 | Sigmoidal drop in ratio | ~1.1 |

Conclusion and Applications

The determination of the critical micelle concentration is a foundational step in the characterization of any surfactant. For this compound, a nonionic surfactant with growing importance in scientifically advanced formulations, an accurate CMC value is indispensable. It governs the minimum concentration required to achieve effective solubilization of hydrophobic APIs, stabilize emulsions, and control product viscosity. The experimental methodologies detailed in this guide—particularly surface tensiometry and fluorescence spectroscopy—provide reliable and reproducible means for researchers to determine this crucial parameter. A thorough understanding and precise measurement of the CMC will empower formulation scientists to harness the full potential of this compound, leading to the development of more stable, effective, and innovative products.

References

-

Synthesis and surface-active property of diethanolamide and epoxidised diethanolamide surfactant from the seed oil of Baphia nitida. (n.d.). Arabian Journal of Chemistry. [Link]

-

Diethanolamide. (n.d.). Grokipedia. [Link]

-

Hossain, Z., & Z. Jamal, P. (2013). Biocatalytic Synthesis of Diethanolamide Surfactants Under Mild Reaction Conditions. Journal of Applied Sciences, 13, 279-285. [Link]

-

Cocamide DEA in Personal Care Products. (n.d.). Knowde. [Link]

-

Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. (1986). Journal of the American College of Toxicology. [Link]

-

N,N-Bis(2-hydroxyethyl)hexadecanamide. (n.d.). PubChem. [Link]

-

N,N-Bis(2-hydroxyethyl)octadecanamide. (n.d.). PubChem. [Link]

-

Chemical Properties of N,N'-Bis-(2-hydroxyethyl)-oxamide (CAS 1871-89-2). (n.d.). Cheméo. [Link]

-

Guan, W., et al. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

N,N-Bis(2-hydroxyethyl)dodecanamide. (n.d.). Chemchart. [Link]

-

Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. (2020). Analytical Chemistry. [Link]

-

CO2 solubility and physical properties of N-(2-hydroxyethyl)pyridinium bis(trifluoromethanesulfonyl)amide. (2014). Fluid Phase Equilibria. [Link]

-

This compound. (n.d.). PubChem. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scispace.com [scispace.com]

- 3. Cocamide DEA (Diethanolamine) In Personal Care Products [periodical.knowde.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C14H29NO3 | CID 61081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly and Micellar Properties of N,N-Bis(2-hydroxyethyl)decanamide

Abstract

This technical guide provides a comprehensive overview of the self-assembly and micellar properties of the non-ionic surfactant, N,N-Bis(2-hydroxyethyl)decanamide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and characterization of this versatile molecule. Detailed experimental protocols for determining its critical micelle concentration (CMC), thermodynamic parameters of micellization, and micelle size are provided, grounded in established scientific principles. The guide aims to serve as a practical resource for leveraging the unique properties of this compound in various applications, including advanced drug delivery systems.

Introduction: The Significance of this compound in Self-Assembling Systems

This compound is a non-ionic surfactant belonging to the fatty acid diethanolamide family. Its amphiphilic nature, characterized by a hydrophilic diethanolamine head group and a hydrophobic decanoyl (C10) tail, drives its self-assembly in aqueous solutions to form organized structures known as micelles.[1][2] This spontaneous process, occurring above a specific concentration known as the critical micelle concentration (CMC), is of significant interest in various scientific and industrial fields.[3]

The resulting micelles possess a hydrophobic core capable of encapsulating poorly water-soluble compounds, a property that is extensively exploited in detergency, cosmetics, and importantly, in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs.[4] The two hydroxyl groups in the head region offer potential sites for further functionalization, adding to its versatility.

Understanding the fundamental parameters that govern the micellization of this compound—namely its CMC, the thermodynamics of the process, and the physical characteristics of the resulting micelles—is crucial for its effective application. This guide provides the theoretical framework and practical methodologies for a comprehensive characterization of this surfactant.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the amidation of a decanoic acid derivative with diethanolamine. A common and efficient method involves the reaction of decanoyl chloride with diethanolamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Principle

The reaction is a nucleophilic acyl substitution where the nitrogen atom of diethanolamine attacks the carbonyl carbon of decanoyl chloride, leading to the formation of an amide bond.

Sources

Thermal and pH stability of N,N-Bis(2-hydroxyethyl)decanamide for experimental use

An In-Depth Technical Guide to the Thermal and pH Stability of N,N-Bis(2-hydroxyethyl)decanamide for Experimental Use

Authored by: A Senior Application Scientist

Introduction

This compound, commonly known in the industry as Capramide DEA, is a non-ionic surfactant widely utilized across various sectors, from personal care products to industrial applications.[1] Its prevalence as a foam booster, emulsifying agent, and viscosity controller in cosmetics, hair care, and cleaning agents stems from its mild nature and compatibility with other ingredients.[1][2] For researchers, scientists, and drug development professionals, understanding the chemical stability of this molecule under different environmental stressors is paramount. The integrity of an active ingredient or the performance of a formulation can be directly compromised by the degradation of its excipients.

This guide provides a comprehensive analysis of the thermal and pH stability of this compound. We will delve into the core chemical principles governing its degradation, present field-proven methodologies for stability assessment, and offer insights to ensure its effective and reliable use in experimental and developmental settings. The protocols described herein are designed as self-validating systems, providing a robust framework for generating reliable stability data.

Core Physicochemical Properties

A foundational understanding of a molecule's properties is essential before assessing its stability. This compound is an amide derived from decanoic acid and diethanolamine. Its structure, featuring a long hydrophobic alkyl chain and a hydrophilic head with two hydroxyl groups, dictates its surfactant properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₉NO₃ | [3][4] |

| Molecular Weight | 259.38 g/mol | [4] |

| CAS Number | 136-26-5 | [3][4] |

| Appearance | Liquid (at room temp.) | [4] |

| Boiling Point | 417.9 °C at 760 mmHg | [1][3] |

| Flash Point | 206.5 °C | [3][5] |

| Density | 1.001 g/cm³ | [1][3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 |[3] |

These properties, particularly the high boiling and flash points, suggest a molecule with considerable inherent thermal stability under standard handling and storage conditions.[1][3][5]

Section 1: Thermal Stability Profile

The stability of the amide bond is a cornerstone of biochemistry and organic chemistry.[6] While robust, it is not impervious to degradation, especially at elevated temperatures. The primary mode of thermal degradation for amides involves pyrolysis, leading to the cleavage of the C-N bond and subsequent decomposition of the resulting fragments.